molecular formula C8H9ClN2 B11787887 4-Chloro-3-cyclopropylpyridin-2-amine

4-Chloro-3-cyclopropylpyridin-2-amine

Cat. No.: B11787887
M. Wt: 168.62 g/mol
InChI Key: XZOZSWQGHOWOOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropylpyridin-2-amine typically involves the chlorination of 3-cyclopropylpyridine followed by amination. One common method includes the reaction of 3-cyclopropylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The resulting 4-chloro-3-cyclopropylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-cyclopropylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylpyridin-2-amine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to fully understand its biochemical interactions and effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-cyclopropylpyridin-3-amine: Similar structure but with different substitution pattern.

    2-Chloropyridine: Lacks the cyclopropyl group and has different reactivity.

    3-Chloropyridine: Similar but without the cyclopropyl group.

Uniqueness

4-Chloro-3-cyclopropylpyridin-2-amine is unique due to the presence of both a chlorine atom and a cyclopropyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-3-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9ClN2/c9-6-3-4-11-8(10)7(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

XZOZSWQGHOWOOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CN=C2N)Cl

Origin of Product

United States

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